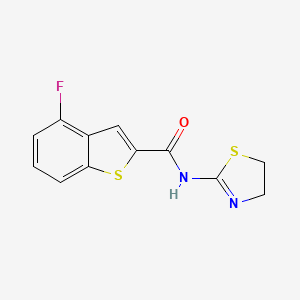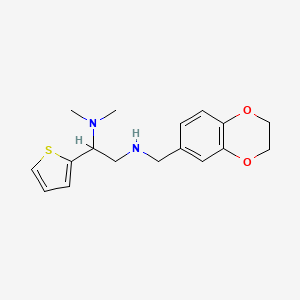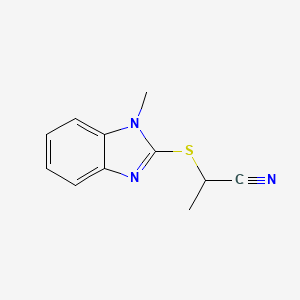
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide (ABPC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABPC is a derivative of pyrrole, which is a heterocyclic aromatic organic compound.
Mecanismo De Acción
The mechanism of action of N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide is not fully understood. However, studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide in lab experiments is its low toxicity. This compound has been found to have low toxicity towards normal cells and tissues. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide. One of the areas of research is the development of new drugs based on this compound for the treatment of cancer, bacterial and fungal infections. Another area of research is the investigation of the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, research can be conducted on the optimization of the synthesis method of this compound to improve its yield and purity.
Conclusion
In conclusion, N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide (this compound) is a chemical compound that has potential applications in various scientific research fields. This compound can be synthesized through a simple and efficient method and has been found to exhibit potent antitumor, antibacterial, and antifungal properties. The mechanism of action of this compound is not fully understood, but it has been found to induce apoptosis in cancer cells and disrupt the cell membranes of bacteria and fungi. This compound has various biochemical and physiological effects and has low toxicity towards normal cells and tissues. Future research can be conducted on the development of new drugs based on this compound, investigation of its mechanism of action, and optimization of its synthesis method.
Métodos De Síntesis
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide can be synthesized through a simple and efficient method. The synthesis process involves the reaction of 4-bromo-1H-pyrrole-2-carbohydrazide with acetic anhydride in the presence of a catalyst. The resulting product is N-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide. The purity of the synthesized product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide has been widely studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been found to have antibacterial and antifungal properties. This compound has been used as a lead compound for the development of new drugs for the treatment of cancer, bacterial and fungal infections.
Propiedades
IUPAC Name |
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-4(12)10-11-7(13)6-2-5(8)3-9-6/h2-3,9H,1H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCPMOOJGHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CN1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-dimethyl-4-oxo-N-(2-propoxyphenyl)furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7454636.png)
![2-[(6-Methyl-2-propan-2-ylpyrimidin-4-yl)amino]-1-phenylethanol](/img/structure/B7454644.png)


![[1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazol-2-yl]methanol](/img/structure/B7454654.png)
![N-cyclohexyl-N-methyl-6-[(4-oxo-1,2,3-benzotriazin-3-yl)methylsulfanyl]pyridine-3-sulfonamide](/img/structure/B7454674.png)
![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![3'-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7454686.png)
![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)

![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

